9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3/c1-26-19-16(18(29)23-21(26)30)27(11-13-5-3-4-6-15(13)22)20-25-24-17(28(19)20)12-7-9-14(31-2)10-8-12/h3-10H,11H2,1-2H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRQOGFSSZMUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C21H16FN6O3
- Molecular Weight : 454.8 g/mol
- CAS Number : 921856-94-2
The structure of this compound features a triazole ring fused with a purine derivative, contributing to its potential pharmacological properties.
Antimicrobial Activity
- Antibacterial Properties : Studies have shown that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL .
- Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Research indicates that derivatives can inhibit fungal growth effectively, making them candidates for antifungal drug development .
Enzyme Inhibition
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Related studies have identified that certain triazole derivatives can inhibit PARP enzymes, which are crucial in DNA repair mechanisms. This inhibition can lead to enhanced cytotoxicity in cancer cells .
- Monoamine Oxidase (MAO) Inhibition : Some compounds within the triazole family have also been evaluated for their ability to inhibit MAO enzymes, which play a role in neurotransmitter metabolism. This inhibition can have implications for treating neurological disorders .
Neuroprotective Effects
Research has indicated that triazole derivatives may exhibit neuroprotective effects by acting as antagonists at various receptor sites, including GABA-A receptors. This action suggests potential applications in treating neurodegenerative diseases .
Synthesis and Evaluation
A study focused on synthesizing and evaluating a series of purine-triazole hybrids found that certain modifications at the benzyl position significantly enhanced biological activity. The most potent compounds showed MIC values lower than standard antibiotics like vancomycin and ciprofloxacin .
Structure-Activity Relationship (SAR)
Investigations into the SAR of triazole derivatives revealed that substituents on the phenyl rings significantly influence their biological activity. Electron-donating groups on these rings were found to enhance antibacterial potency .
Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.125 - 8 µg/mL |
| Antifungal | Candida albicans | Variable |
| PARP Inhibition | PARP1 and PARP2 | Ki = 1.2 nM; 0.87 nM |
| MAO Inhibition | MAO-A and MAO-B | Variable |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9-(2-Chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
This analog differs only in the halogen substitution (chlorine vs. fluorine) at the benzyl group. Key comparisons include:
- Steric Profile : The smaller atomic radius of fluorine (1.47 Å vs. 1.75 Å for chlorine) could reduce steric hindrance, improving fit within receptor binding pockets.
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may confer longer half-life compared to chlorine .
1,7,9-Trimethyl-1H-purine-6,8(7H,9H)-dione
Isolated from marine sources, this natural purine-dione lacks the triazolo ring and aromatic substitutions. Key differences:
- Structural Simplicity : Absence of fluorobenzyl and methoxyphenyl groups limits receptor selectivity.
Methoxyphenyl-Substituted Analog (Compound 9c from )
Though structurally distinct (thiazolidinone core), the shared 4-methoxyphenyl group highlights:
- Pharmacophore Role : Methoxy groups enhance solubility and π-π interactions in hydrophobic receptor domains.
- Receptor Targeting: The benzodioxin moiety in 9c suggests divergent targets (e.g., kinase inhibition) compared to purine-diones’ adenosine receptor focus .
Data Table: Structural and Functional Comparison
Research Findings and Hypothetical Mechanisms
- Adenosine Receptor Selectivity: The triazolo-purine-dione scaffold likely mimics adenosine’s purine core, enabling competitive binding. Fluorine’s electronegativity may enhance interactions with polar residues in the A3 receptor’s orthosteric site .
- Role of Methoxyphenyl : The 4-methoxyphenyl group’s electron-donating properties could stabilize receptor-ligand complexes via hydrophobic and van der Waals interactions.
- Halogen Effects : Fluorine’s metabolic stability and smaller size may improve pharmacokinetic profiles compared to chlorine, as seen in other fluorinated pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
